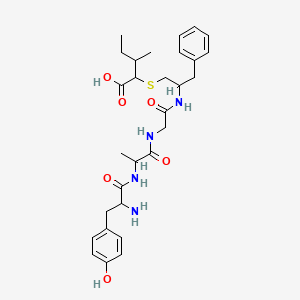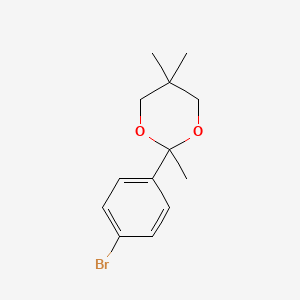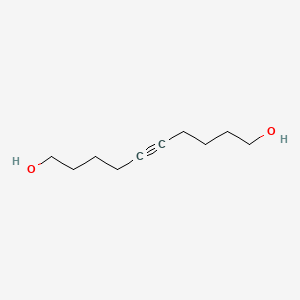
4-(8-Methoxyoctyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Methoxyoctyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by an aromatic ring bonded to a hydroxyl group. This particular compound features an octyl chain substituted with a methoxy group at the eighth carbon position, making it a unique derivative of phenol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Methoxyoctyl)phenol typically involves the alkylation of phenol with 8-methoxyoctyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it more nucleophilic. The reaction is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydroquinones. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: Electrophilic aromatic substitution reactions are common for phenols. Halogenation, nitration, and sulfonation can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
4-(8-Methoxyoctyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 4-(8-Methoxyoctyl)phenol involves its interaction with cellular membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein structure and function. Additionally, the methoxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and fragrances.
3-Methoxyphenol: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methoxyphenol (Mequinol): Employed in skin depigmentation treatments.
Uniqueness: 4-(8-Methoxyoctyl)phenol is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other methoxyphenols. This structural feature enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it particularly useful in industrial and biological applications.
Eigenschaften
CAS-Nummer |
93205-93-7 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
4-(8-methoxyoctyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-17-13-7-5-3-2-4-6-8-14-9-11-15(16)12-10-14/h9-12,16H,2-8,13H2,1H3 |
InChI-Schlüssel |
QCPPMOXMVBNPNE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCCCCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


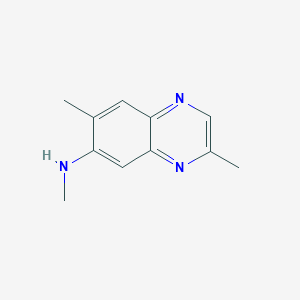
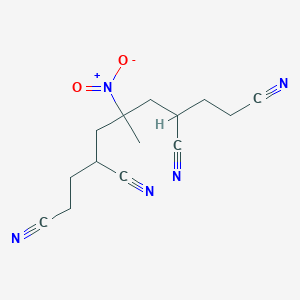
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
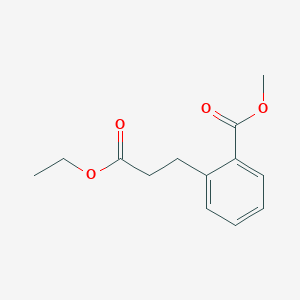
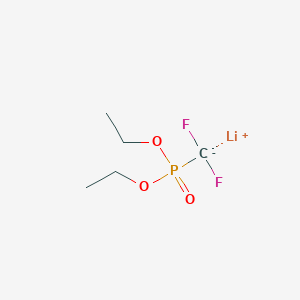
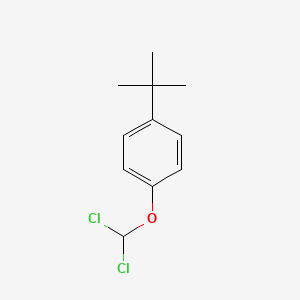
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
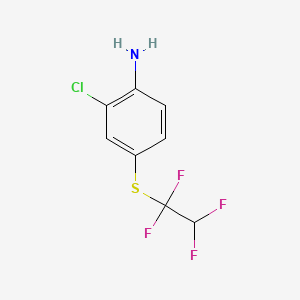
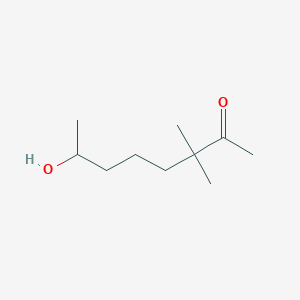
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
